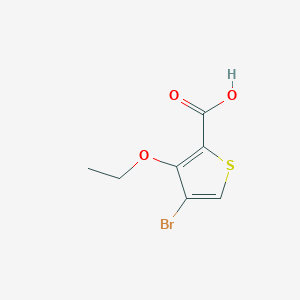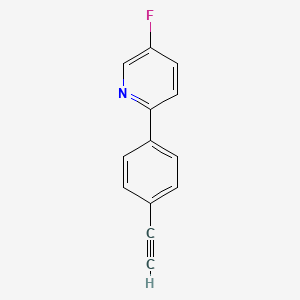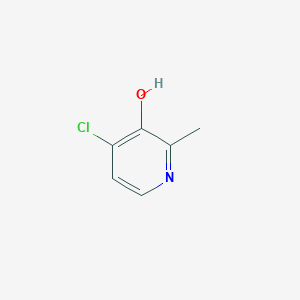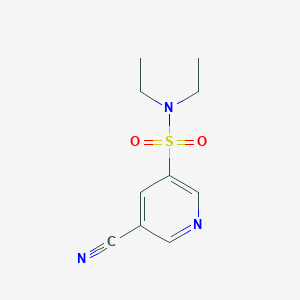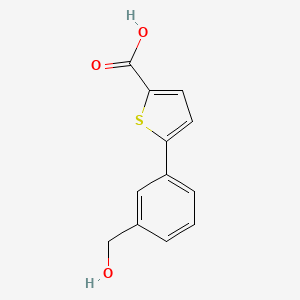![molecular formula C16H19Cl2N3O3S B12077988 1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol CAS No. 648427-37-6](/img/structure/B12077988.png)
1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- is a complex organic compound that features a piperidinol core substituted with a pyrazole sulfonyl group and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole core is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperidinol Formation: The piperidinol core is synthesized separately through the reduction of a piperidone derivative.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the piperidinol core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinol and pyrazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinol and pyrazole moieties.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target proteins, while the chlorophenyl group could engage in hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)-
Uniqueness
The uniqueness of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a sulfonyl group and a chlorophenyl group provides a combination of electronic and steric effects that can be exploited in various applications.
属性
CAS 编号 |
648427-37-6 |
|---|---|
分子式 |
C16H19Cl2N3O3S |
分子量 |
404.3 g/mol |
IUPAC 名称 |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-14(15(18)20(2)19-11)25(23,24)21-9-7-16(22,8-10-21)12-3-5-13(17)6-4-12/h3-6,22H,7-10H2,1-2H3 |
InChI 键 |
OVKMTGOWOTZDGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


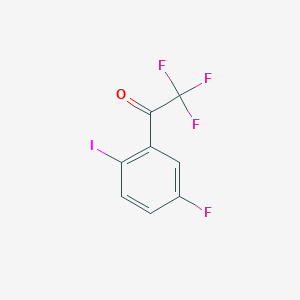
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
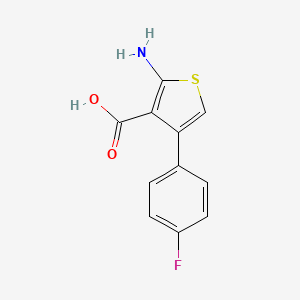
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
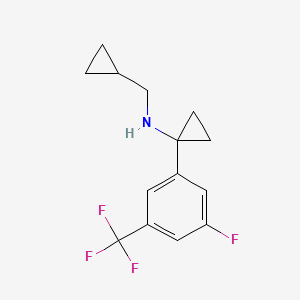

amine](/img/structure/B12077969.png)

